molecular formula C16H15NO4 B12996177 Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate

Cat. No.: B12996177
M. Wt: 285.29 g/mol
InChI Key: LOTNUDAUFJPCGB-UHFFFAOYSA-N
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Description

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate core substituted with a 4-ethoxyphenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate typically involves the condensation of 4-ethoxybenzaldehyde with methyl nicotinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Methyl 6-(4-ethoxyphenyl)-2-carboxynicotinate.

    Reduction: Methyl 6-(4-ethoxyphenyl)-2-hydroxymethylnicotinate.

    Substitution: Methyl 6-(4-substituted phenyl)-2-formylnicotinate.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinate core may interact with nicotinic acetylcholine receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • Methyl 6-(4-methoxyphenyl)-2-formylnicotinate
  • Methyl 6-(4-ethoxyphenyl)-2-carboxynicotinate
  • Methyl 6-(4-ethoxyphenyl)-2-hydroxymethylnicotinate

Comparison: Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is unique due to the presence of both the ethoxy and formyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is a synthetic compound derived from nicotinic acid, characterized by the presence of a formyl group and an ethoxyphenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3

This structure features:

  • A formyl group (-CHO) at the 2-position, which is crucial for its biological activity.
  • An ethoxyphenyl group at the 6-position, which enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related nicotinic derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The potential mechanisms include:

  • Inhibition of cell cycle progression through interaction with cyclin-dependent kinases (CDKs).
  • Induction of apoptosis via upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune cell activity.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl nicotinateLacks formyl groupVasodilatory effects
Methyl 6-bromonicotinateBromine substitutionAntimicrobial properties
Methyl 6-chloronicotinateChlorine substitutionAnticancer potential
Methyl 6-methoxynicotinateMethoxy substitutionNeuroprotective effects

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has provided insights into its potential applications. For example:

  • Cancer Research : A study investigating the effects of nicotinic derivatives on triple-negative breast cancer cells demonstrated a significant reduction in cell viability and increased apoptosis markers when treated with similar compounds.
  • Inflammation Studies : Research on phenolic compounds indicated that derivatives with ethoxy groups exhibited reduced inflammatory responses in animal models of colitis.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C16H15NO4/c1-3-21-12-6-4-11(5-7-12)14-9-8-13(16(19)20-2)15(10-18)17-14/h4-10H,3H2,1-2H3

InChI Key

LOTNUDAUFJPCGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

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